

# An In-depth Technical Guide to 2-(Methoxycarbonyl)-6-nitrobenzoic acid

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## Compound of Interest

Compound Name: 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Cat. No.: B160122

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Methoxycarbonyl)-6-nitrobenzoic acid**, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. This document outlines its chemical and physical properties, safety information, synthetic routes, and key chemical reactions.

## Chemical Identity and Properties

**2-(Methoxycarbonyl)-6-nitrobenzoic acid** is an organic compound featuring a carboxylic acid, a methyl ester, and a nitro group attached to a benzene ring.<sup>[1]</sup> Its unique structure, with multiple functional groups, offers numerous sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including modern agrochemicals.<sup>[1]</sup>

CAS Number: 21606-04-2

Table 1: Physicochemical Properties of **2-(Methoxycarbonyl)-6-nitrobenzoic acid**

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>6</sub>	[2]
Molecular Weight	225.16 g/mol	[2]
Appearance	White to almost white powder or crystal	[3]
Melting Point	160.0 to 164.0 °C	[3]
Purity	>98.0% (GC)	[3]
Storage Temperature	Room temperature, recommended <15°C in a cool, dark place	

A crystallographic study has provided insight into its three-dimensional structure, revealing the dihedral angles between the benzene ring and its substituents to be 29.99 (8)° for the nitro group, 67.09 (8)° for the carboxy group, and 32.48 (10)° for the methoxycarbonyl group.[1][4]

## Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount when working with **2-(Methoxycarbonyl)-6-nitrobenzoic acid**.

Table 2: GHS Hazard and Precautionary Statements

Category	Statement	Code	Source(s)
Hazard Statements	Causes skin irritation.	H315	
	Causes serious eye irritation.	H319	
	May cause respiratory irritation.	H335	
Precautionary Statements	Avoid breathing dust/fume/gas/mist/vapors/spray.	P261	[5]
	Wash skin thoroughly after handling.	P264	[6]
	Use only outdoors or in a well-ventilated area.	P271	[5]
	Wear protective gloves/eye protection/face protection.	P280	[6]
	IF ON SKIN: Wash with plenty of water.	P302 + P352	[5]
	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	P305 + P351 + P338	[5][6]
	Store in a well-ventilated place. Keep container tightly closed.	P403 + P233	[5]

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Dispose of  
contents/container to  
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P501

[\[5\]](#)

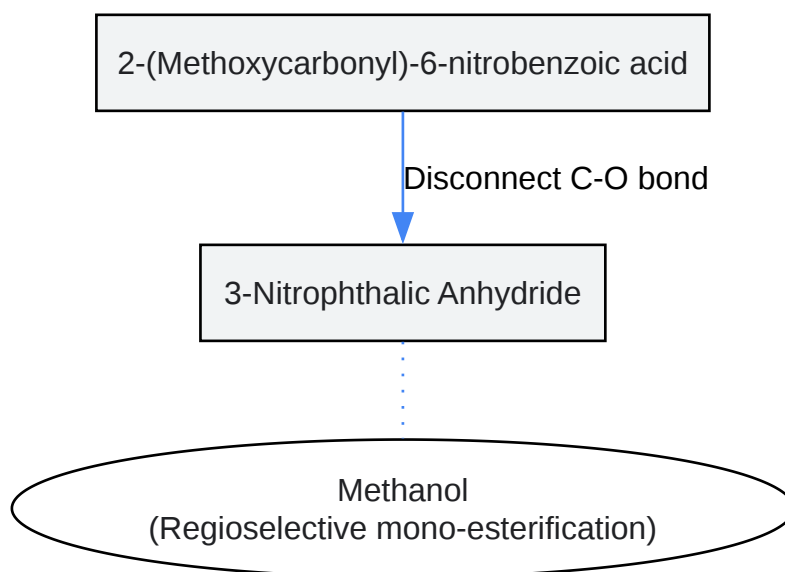
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Synthesis and Experimental Protocols

The synthesis of **2-(Methoxycarbonyl)-6-nitrobenzoic acid** can be approached through several routes, with the most direct precursor being 3-nitrophthalic anhydride.[\[1\]](#)

### Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into two primary challenges: the formation of the anhydride and the subsequent regioselective mono-esterification.[\[1\]](#)



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Caption: Retrosynthesis of the target compound.

Experimental Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification method, which utilizes an alcohol in the presence of an acid catalyst, is a central technique for synthesizing the methyl ester group.<sup>[1]</sup>

- **Reaction Setup:** A plausible synthetic route involves the nitration of a suitable benzoic acid derivative followed by esterification, or vice versa.<sup>[1]</sup> For direct mono-esterification of 3-nitrophthalic acid, controlling the reaction to prevent the formation of the diester is a key challenge.<sup>[1]</sup>
- **Nitration:** The nitration of aromatic compounds like methyl benzoate typically involves a mixture of concentrated nitric and sulfuric acid.<sup>[1][8]</sup> Optimization of temperature, reaction time, and reagent concentration is crucial.<sup>[1]</sup>
- **Esterification:**
  - Dissolve the starting material (e.g., 3-nitrophthalic acid) in an excess of methanol.
  - Add a catalytic amount of a strong acid, such as sulfuric acid.
  - Heat the mixture under reflux for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
  - After completion, the excess methanol is typically removed under reduced pressure.
  - The crude product is then worked up, which may involve neutralization and extraction, followed by purification steps like recrystallization or column chromatography.

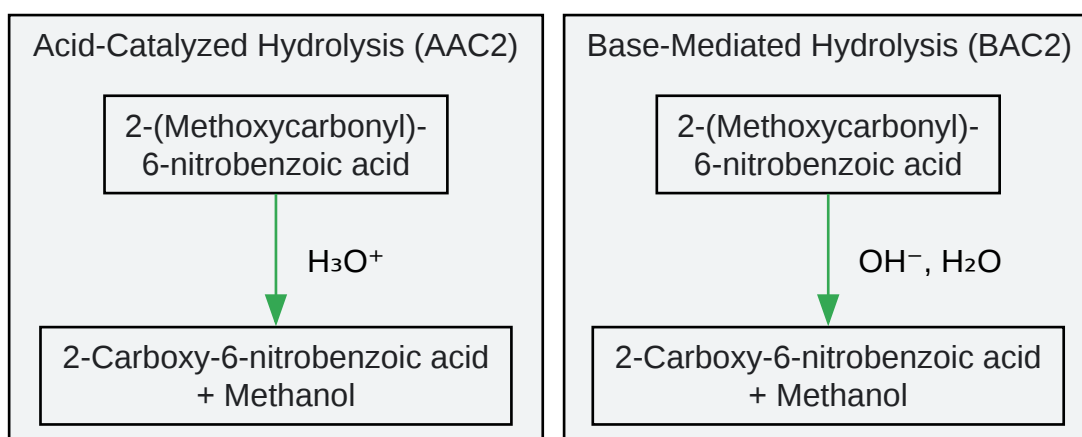
## Chemical Reactivity

The presence of multiple functional groups dictates the reactivity of **2-(Methoxycarbonyl)-6-nitrobenzoic acid**. A key reaction is the hydrolysis of the methoxycarbonyl group.

### Ester Hydrolysis

The ester group can undergo hydrolysis to yield 2-carboxy-6-nitrobenzoic acid and methanol.<sup>[1]</sup> This reaction can be catalyzed by either an acid or a base, with each proceeding through a distinct mechanism.<sup>[1]</sup>

- Acid-Catalyzed Hydrolysis (AAC2 Mechanism): This is an acid-catalyzed, acyl-oxygen cleavage, bimolecular mechanism.[1]
- Base-Mediated Hydrolysis (Saponification, BAC2 Mechanism): This is a base-catalyzed, acyl-oxygen cleavage, bimolecular mechanism.[1]



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